Phosphorothioate

描述

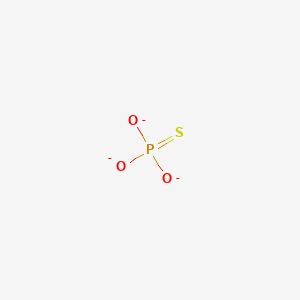

Structure

3D Structure

属性

CAS 编号 |

15181-41-6 |

|---|---|

分子式 |

O3PS-3 |

分子量 |

111.04 g/mol |

IUPAC 名称 |

thiophosphate |

InChI |

InChI=1S/H3O3PS/c1-4(2,3)5/h(H3,1,2,3,5)/p-3 |

InChI 键 |

RYYWUUFWQRZTIU-UHFFFAOYSA-K |

SMILES |

[O-]P(=S)([O-])[O-] |

规范 SMILES |

[O-]P(=S)([O-])[O-] |

其他CAS编号 |

15181-41-6 |

同义词 |

diethyl thiophosphate sodium thiophosphate thiophosphate thiophosphoric acid thiophosphoric acid, trisodium salt |

产品来源 |

United States |

Foundational & Exploratory

Phosphorothioate Backbone Modification in Oligonucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphorothioate (PS) backbone modification is a cornerstone of oligonucleotide therapeutic development, prized for its ability to confer nuclease resistance and enhance the in vivo stability of nucleic acid-based drugs. This modification involves the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone of an oligonucleotide. While this seemingly subtle alteration dramatically increases the therapeutic potential of oligonucleotides by extending their half-life, it also introduces specific physicochemical changes, such as altered thermal stability and the creation of a chiral center at each modified phosphate. This guide provides a comprehensive technical overview of this compound modification, including its synthesis, its impact on oligonucleotide properties, and the experimental protocols used for its characterization.

Introduction to this compound Modification

Oligonucleotides with a natural phosphodiester (PO) backbone are rapidly degraded by cellular nucleases, limiting their therapeutic utility. The this compound modification addresses this limitation by replacing one of the non-bridging oxygen atoms in the phosphate linkage with a sulfur atom, creating a this compound linkage.[1][2][3] This change renders the internucleotide bond significantly more resistant to nuclease activity.[1][2][3][4] PS-modified oligonucleotides are widely used in various therapeutic applications, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers.[2][3]

The introduction of a sulfur atom increases the hydrophobicity of the oligonucleotide, which can aid in cellular uptake and interaction with cell membranes.[2] Furthermore, PS modifications have been shown to enhance binding to plasma and cellular proteins, which is crucial for avoiding rapid clearance and enabling tissue distribution.[3]

Synthesis of this compound Oligonucleotides

The synthesis of this compound oligonucleotides is typically achieved using automated solid-phase phosphoramidite chemistry.[5] The key difference from the synthesis of unmodified oligonucleotides lies in the oxidation step. Instead of the standard oxidation with an iodine-water solution, a sulfurizing agent is used to introduce the sulfur atom.

The synthesis cycle for incorporating a this compound linkage can be summarized as follows:

-

De-blocking (Detritylation): The 5'-hydroxyl group of the nucleotide attached to the solid support is deprotected by removing the dimethoxytrityl (DMT) group with an acid.

-

Coupling: The next phosphoramidite monomer is coupled to the deprotected 5'-hydroxyl group.

-

Sulfurization: A sulfur-transfer reagent is introduced to convert the newly formed phosphite triester linkage into a this compound triester.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

Commonly used sulfurizing reagents include 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent) and phenylacetyl disulfide (PADS).[6][7] PADS, in particular, is widely used in the pharmaceutical industry for the large-scale manufacture of this compound oligonucleotide drugs.[6]

References

- 1. This compound Oligonucleotides [sigmaaldrich.com]

- 2. assaygenie.com [assaygenie.com]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. sg.idtdna.com [sg.idtdna.com]

- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. academic.oup.com [academic.oup.com]

The Chirality of Phosphorothioate Linkages: An In-depth Technical Guide to Rp and Sp Isomers for Therapeutic Oligonucleotide Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of oligonucleotide-based therapeutics has marked a significant milestone in modern medicine, offering novel treatment modalities for a range of genetic and acquired diseases. A cornerstone of this therapeutic revolution is the chemical modification of the oligonucleotide backbone to enhance stability, cellular uptake, and efficacy. Among the most crucial and widely adopted modifications is the phosphorothioate (PS) linkage, where a non-bridging oxygen atom in the phosphodiester backbone is replaced by a sulfur atom.[1][2] This substitution, while imparting beneficial properties, introduces a chiral center at the phosphorus atom, leading to the formation of two diastereomers: Rp and Sp.[2]

Standard synthesis of this compound oligonucleotides results in a mixture of these diastereomers at each linkage, meaning an oligonucleotide with 'n' PS linkages is a complex mixture of 2n distinct stereoisomers.[3][4] It is now well-established that the stereochemistry of these linkages is not trivial; the Rp and Sp isomers can confer markedly different biological and physicochemical properties to the oligonucleotide.[5][6] Consequently, a thorough understanding and control of this compound chirality are paramount for the rational design and development of safe and effective oligonucleotide drugs.[7]

This technical guide provides a comprehensive overview of the core principles of this compound chirality, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying mechanisms and workflows.

Core Concepts: The Rp and Sp Diastereomers

The chirality of the this compound linkage arises from the tetrahedral geometry of the phosphorus atom when bonded to four different substituents. The designations 'Rp' and 'Sp' are derived from the Cahn-Ingold-Prelog priority rules, assigning priorities to the atoms attached to the phosphorus center. This stereochemical difference dictates the spatial orientation of the sulfur atom, which in turn significantly influences the oligonucleotide's interactions with its environment.[5]

The differential properties of the Rp and Sp isomers are fundamental to their impact on therapeutic oligonucleotides:

-

Nuclease Resistance: The Sp diastereomer is generally more resistant to degradation by nucleases, particularly 3'-exonucleases.[5][8] This increased stability extends the half-life of the oligonucleotide in biological systems.[1]

-

Thermal Stability of Duplexes: The Rp configuration tends to form more stable duplexes with complementary RNA targets, as reflected by higher melting temperatures (Tm).[5][6] The Sp configuration, in contrast, can be destabilizing.[5]

-

Enzymatic Recognition (RNase H): For antisense oligonucleotides (ASOs) that function via an RNase H-mediated mechanism, the Rp configuration is the preferred substrate for the enzyme.[5][9] RNase H, which cleaves the RNA strand of a DNA:RNA heteroduplex, is crucial for the efficacy of many ASOs.[10]

Quantitative Data Summary

The following tables provide a structured summary of quantitative data comparing the key properties of Rp and Sp this compound diastereomers.

Table 1: Nuclease Resistance

| Isomer Configuration | Nuclease Type | Half-life / Stability | Reference |

| All-Sp | 3'-Exonucleases (Human Plasma) | Highly stable | [11] |

| All-Rp | 3'-Exonucleases (Human Plasma) | Increased resistance compared to phosphodiester, but less stable than all-Sp | [11] |

| 3'-Terminal Sp | 3'-Exonucleases | >300 times slower degradation than 3'-terminal Rp | [8] |

| 3'-Terminal Rp | 3'-Exonucleases | Rapidly degraded compared to 3'-terminal Sp | [8] |

Table 2: Thermal Stability (Melting Temperature, Tm) of Duplexes

| Duplex Type | This compound Configuration | Tm (°C) | ΔTm vs. Phosphodiester (°C) | Reference |

| 15-mer PS-DNA:RNA | Stereorandom | 33.9 | -11.2 | [5] |

| 15-mer PO-DNA:RNA | Unmodified | 45.1 | N/A | [5] |

| 2'-OMe-RNA:DNA | Stereorandom PS | 57.7 | -5.1 | [5] |

| 2'-OMe-RNA:DNA | Unmodified | 62.8 | N/A | [5] |

| PS-DNA/PS-DNA | Stereorandom | Lower Tm than DNA/DNA | Destabilizing | [12][13] |

| [Rp-PS]-DNA/RNA | All-Rp | More stable than PO-DNA/RNA | Stabilizing | [14] |

Signaling Pathways and Mechanisms of Action

RNase H-Mediated Degradation of Target mRNA

A primary mechanism of action for many antisense oligonucleotides is the recruitment of RNase H1 to the DNA:RNA heteroduplex formed between the ASO and its target mRNA. RNase H1 selectively cleaves the RNA strand, leading to the degradation of the target mRNA and subsequent reduction in protein expression. The stereochemistry of the this compound linkages within the ASO plays a critical role in this process, with the Rp configuration being favored for RNase H1 recognition and activity.[5][9]

Structural studies have revealed that the phosphate-binding pocket of RNase H1 makes direct contact with the DNA backbone of the ASO. The Rp-phosphorothioate linkage is sterically favored within this pocket, allowing for optimal positioning of the heteroduplex for cleavage.[15] Specifically, the sulfur atom in the Rp configuration is thought to interact favorably with amino acid residues such as Arginine 179 in the active site.[15]

Experimental Protocols

Stereocontrolled Solid-Phase Synthesis of this compound Oligonucleotides (Oxathiaphospholane Method)

This method allows for the synthesis of stereopure this compound oligonucleotides by using diastereomerically pure nucleoside 3'-O-oxathiaphospholane monomers.

Methodology:

-

Monomer Synthesis:

-

Solid-Phase Synthesis Cycle:

-

Deblocking: Remove the 5'-DMTr protecting group from the solid support-bound nucleoside using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM).

-

Coupling: Activate the desired diastereomerically pure oxathiaphospholane monomer (e.g., 20 mg) with a 1 M solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain.[17]

-

Capping: Acetylate any unreacted 5'-hydroxyl groups using a standard capping solution (e.g., acetic anhydride/lutidine/THF) to prevent the formation of failure sequences.

-

Repeat the cycle until the desired oligonucleotide length is achieved.

-

-

Cleavage and Deprotection:

-

Cleave the oligonucleotide from the solid support and remove base and phosphate protecting groups using concentrated aqueous ammonia at 55°C for 4-8 hours.[7]

-

-

Purification:

-

Purify the full-length, stereopure this compound oligonucleotide using high-performance liquid chromatography (HPLC).

-

Analytical Separation of Rp and Sp Diastereomers by HPLC

Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a powerful technique for the analytical separation of this compound diastereomers.

Methodology:

-

Column: C18 reverse-phase column (e.g., Waters C18 µ-Bondapak, 3.9 mm x 300 mm).[15]

-

Mobile Phase A: 100 mM ammonium acetate, pH 6.8.[15]

-

Mobile Phase B: 20% Mobile Phase A, 80% acetonitrile.[15]

-

Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B is typically used to elute the oligonucleotides. The specific gradient will depend on the length and sequence of the oligonucleotide.

-

Temperature: Elevated temperatures (e.g., 60°C) can improve peak shape by reducing secondary structures.[17]

-

Detection: UV absorbance at 260 nm.

3'-Exonuclease Degradation Assay

This assay quantitatively assesses the stability of Rp and Sp isomers against nuclease degradation.

Methodology:

-

Enzyme: Snake venom phosphodiesterase (SVPD) or Exonuclease III.[3][18]

-

Substrates: Prepare solutions of the stereopure Rp and Sp this compound oligonucleotides, a stereorandom mixture, and an unmodified phosphodiester control at a known concentration.

-

Reaction Setup:

-

Incubate the oligonucleotide substrates with the 3'-exonuclease in the appropriate reaction buffer (e.g., 66 mM Tris-HCl, pH 8.0, 0.66 mM MgCl2 for Exo III) at 37°C.[3]

-

-

Time Course:

-

Analysis:

-

Analyze the aliquots by denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC to separate the full-length oligonucleotide from its degradation products.

-

Quantify the amount of full-length oligonucleotide remaining at each time point.

-

Plot the percentage of undigested oligonucleotide versus time to determine the degradation kinetics and calculate the half-life for each isomer.

-

RNase H Cleavage Assay

This assay measures the ability of a this compound ASO to mediate RNase H1 cleavage of a target RNA.

Methodology:

-

Heteroduplex Formation:

-

Anneal the this compound ASO (Rp, Sp, or stereorandom) with a complementary fluorescently-labeled or radiolabeled target RNA in an annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA) by heating to 95°C for 2 minutes and then slowly cooling to room temperature.

-

-

Enzyme Reaction:

-

Time Course and Quenching:

-

Take aliquots at different time points and stop the reaction by adding a loading buffer containing a chelating agent like EDTA.[18]

-

-

Analysis:

-

Separate the cleavage products from the full-length RNA substrate using denaturing PAGE.

-

Visualize and quantify the bands corresponding to the intact RNA and the cleavage products.

-

Calculate the percentage of RNA cleavage at each time point to determine the cleavage efficiency for each ASO isomer.

-

Conclusion

The chirality of this compound linkages is a critical parameter in the design and optimization of therapeutic oligonucleotides. The distinct properties of Rp and Sp diastereomers, particularly their differential nuclease resistance, duplex stability, and interaction with RNase H1, have profound implications for the pharmacokinetics, pharmacodynamics, and overall therapeutic index of these drugs. As the field of oligonucleotide therapeutics continues to advance, the ability to synthesize and analyze stereochemically pure this compound oligonucleotides will become increasingly important. The methodologies and data presented in this guide provide a foundational resource for researchers and drug developers seeking to harness the potential of this compound stereochemistry to create the next generation of precision genetic medicines.

References

- 1. Modified internucleoside linkages for nuclease-resistant oligonucleotides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00136H [pubs.rsc.org]

- 2. Synthesis of diastereomerically pure nucleotide phosphoramidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nucleoside alpha-thiotriphosphates, polymerases and the exonuclease III analysis of oligonucleotides containing this compound linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchmap.jp [researchmap.jp]

- 8. Impact of 3'-exonuclease stereoselectivity on the kinetics of this compound oligonucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Understanding the effect of controlling this compound chirality in the DNA gap on the potency and safety of gapmer antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding of this compound oligonucleotides with RNase H1 can cause conformational changes in the protein and alter the interactions of RNase H1 with other proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of Escherichia coli RNase H Discrimination of DNA this compound Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Assessment and comparison of thermal stability of this compound-DNA, DNA, RNA, 2'-F RNA, and LNA in the context of Phi29 pRNA 3WJ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Unusual Thermal Stability of RNA/[RP-PS]-DNA/RNA Triplexes Containing a Homopurine DNA Strand - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of Escherichia coli RNase H Discrimination of DNA this compound Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 17. An efficient alternative to DBU in the oxathiaphospholane (OTP) method for the solid phase synthesis of P-stereodefined this compound analogs - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02833C [pubs.rsc.org]

- 18. benchchem.com [benchchem.com]

- 19. UV-Melting Curves - Nucleowiki [nucleowiki.uni-frankfurt.de]

The Impact of Phosphorothioate Modifications on Oligonucleotide Stability and Half-Life: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphorothioate (PS) modifications are a cornerstone of oligonucleotide therapeutic development, imparting crucial resistance to nuclease degradation and thereby extending the in vivo half-life of these molecules. This modification, where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom, fundamentally alters the chemical properties of the oligonucleotide, leading to enhanced stability in biological matrices. This technical guide provides an in-depth analysis of the effects of this compound modifications on oligonucleotide stability and pharmacokinetics, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to elucidate key concepts and workflows.

The Chemistry of Enhanced Stability

The fundamental advantage of this compound oligonucleotides lies in their altered backbone chemistry. The substitution of a sulfur atom for a non-bridging oxygen in the phosphodiester linkage creates a this compound linkage. This seemingly minor change has profound effects on the molecule's susceptibility to enzymatic degradation.

Caption: Chemical structures of phosphodiester and this compound linkages.

Nucleases, the enzymes responsible for nucleic acid degradation, have evolved to recognize and hydrolyze the phosphodiester bonds of natural DNA and RNA. The presence of the sulfur atom in the this compound linkage sterically hinders the binding of nucleases and alters the electronic properties of the phosphate group, making it a poor substrate for these enzymes. This inherent resistance to nuclease activity is the primary reason for the enhanced stability and prolonged half-life of this compound-modified oligonucleotides in biological systems.[1]

It is important to note that the introduction of a sulfur atom creates a chiral center at the phosphorus, resulting in two diastereomers: Rp and Sp. These stereoisomers can exhibit different properties, with the Sp isomer generally showing greater resistance to nuclease degradation, while the Rp isomer may form more stable duplexes with target RNA.[1]

Quantitative Impact on Stability and Half-Life

The increased nuclease resistance of this compound oligonucleotides translates directly to a significantly longer half-life in biological fluids and tissues compared to their unmodified counterparts.

In Vitro Stability

In vitro studies using serum are commonly performed to assess the stability of oligonucleotides. Unmodified oligonucleotides are rapidly degraded in serum, often with a half-life of minutes to a few hours. In contrast, fully this compound-modified oligonucleotides exhibit dramatically increased stability.

| Oligonucleotide Type | Matrix | Half-life | Reference(s) |

| Unmodified (Phosphodiester) | Monkey Plasma | ~5 minutes | [2] |

| Unmodified (Phosphodiester) | Human Serum | 1.5 hours | [3] |

| Fully this compound | 10% Fetal Bovine Serum | >72 hours | [4] |

| Fully this compound | Animal Models | 35-50 hours (elimination) | [2] |

In Vivo Pharmacokinetics and Half-Life

Following administration, this compound oligonucleotides exhibit distinct pharmacokinetic profiles characterized by rapid distribution from the plasma to tissues and a much slower elimination phase.

| Parameter | Unmodified Oligonucleotide | This compound Oligonucleotide |

| Plasma Half-life (Initial/Distribution) | Very short (minutes) | 0.5 - 2 hours |

| Plasma Half-life (Terminal/Elimination) | Not applicable due to rapid degradation | 35 - 53 hours |

| Tissue Half-life | Not applicable | Weeks |

In Vivo Half-Life of this compound Oligonucleotides in Various Species and Tissues:

| Species | Tissue/Fluid | Half-life | Reference(s) |

| Monkey | Plasma (elimination) | 35-50 hours | [2] |

| Rat | Plasma (elimination) | ~53 hours | [5] |

| Mouse | Plasma (elimination) | 17 minutes (methylphosphonate) | [2] |

| Rat | Liver | High uptake | [6] |

| Rat | Kidney | High uptake | [6] |

| Mouse | Liver | ~50% degradation in 48 hours | [7] |

| Mouse | Kidney | ~50% degradation in 48 hours | [7] |

Experimental Protocols

In Vitro Nuclease Degradation Assay using Polyacrylamide Gel Electrophoresis (PAGE)

This protocol provides a fundamental method for visually assessing the degradation of oligonucleotides over time in the presence of nucleases.

Materials:

-

This compound-modified oligonucleotide and unmodified control oligonucleotide.

-

Nuclease source (e.g., fetal bovine serum (FBS), human serum, or a specific nuclease).

-

Reaction buffer (e.g., PBS or Tris-HCl).

-

Nuclease-free water.

-

Loading dye (containing a stop solution like EDTA and a denaturant like formamide).

-

Polyacrylamide gel (concentration appropriate for the oligonucleotide size, e.g., 15-20%).

-

TBE or TAE running buffer.

-

Staining agent (e.g., SYBR Gold, GelRed, or methylene blue).

-

Gel imaging system.

Procedure:

-

Reaction Setup: In separate nuclease-free microcentrifuge tubes, prepare reaction mixtures containing the oligonucleotide (final concentration typically in the µM range), the nuclease source (e.g., 10-50% serum), and reaction buffer to the final volume. Include a "time zero" control where the loading dye is added immediately to stop the reaction.[8]

-

Incubation: Incubate the reaction tubes at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot from each reaction and add it to a tube containing loading dye to stop the nuclease activity. Store samples at -20°C until analysis.

-

Gel Electrophoresis:

-

Prepare and pre-run a denaturing polyacrylamide gel in 1x TBE or TAE buffer.

-

Heat the samples at 95°C for 5 minutes, then immediately place on ice.

-

Load the samples onto the gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Staining and Visualization:

-

Stain the gel with an appropriate nucleic acid stain.

-

Visualize the gel using a gel imaging system. Intact oligonucleotides will appear as a distinct band, while degradation products will appear as a smear or bands of lower molecular weight.

-

Caption: Workflow for an in vitro nuclease degradation assay.

In Vivo Pharmacokinetic Study in an Animal Model (e.g., Mouse)

This protocol outlines a general methodology for assessing the pharmacokinetic profile of a this compound oligonucleotide in mice.

Materials:

-

This compound-modified oligonucleotide (radiolabeled or with a suitable tag for quantification).

-

Experimental animals (e.g., male CD-1 mice).

-

Administration vehicle (e.g., sterile saline).

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

-

Tissue homogenization equipment.

-

Analytical instrumentation for oligonucleotide quantification (e.g., liquid scintillation counter, HPLC, LC-MS/MS).

Procedure:

-

Dosing: Administer the oligonucleotide to the mice via the desired route (e.g., intravenous, subcutaneous).

-

Sample Collection: At predetermined time points post-administration (e.g., 5 min, 30 min, 1, 2, 4, 8, 24, 48 hours), collect blood samples via a suitable method (e.g., retro-orbital bleed, tail vein). Euthanize subsets of animals at later time points to collect tissues of interest (e.g., liver, kidney, spleen).

-

Sample Processing:

-

Plasma: Centrifuge the blood samples to separate plasma.

-

Tissues: Weigh and homogenize the collected tissues.

-

-

Oligonucleotide Extraction and Quantification:

-

Extract the oligonucleotide from plasma and tissue homogenates using an appropriate method (e.g., proteinase K digestion followed by phenol-chloroform extraction or solid-phase extraction).[9]

-

Quantify the concentration of the intact oligonucleotide and any major metabolites using a validated analytical method.

-

-

Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

Mechanism of Action and Biological Consequences

The enhanced stability of this compound oligonucleotides has several important biological consequences that are central to their therapeutic efficacy.

Caption: Cause-and-effect diagram of this compound modifications.

-

Prolonged Target Engagement: The extended half-life allows the oligonucleotide to remain in circulation and in tissues for a longer period, increasing the likelihood and duration of engagement with its target mRNA.

-

Altered Biodistribution: this compound modifications increase the binding of oligonucleotides to plasma proteins, particularly albumin. This increased protein binding reduces their clearance by the kidneys and contributes to their longer circulation time and broader tissue distribution.

-

Improved Therapeutic Efficacy: The combination of enhanced stability and favorable pharmacokinetic properties leads to improved therapeutic efficacy, as a sustained presence of the oligonucleotide is often required to achieve the desired biological effect.

Conclusion

This compound modifications are a critical chemical innovation that has enabled the development of oligonucleotide therapeutics. By conferring resistance to nuclease degradation, these modifications significantly increase the stability and half-life of oligonucleotides, leading to improved pharmacokinetic profiles and enhanced therapeutic efficacy. A thorough understanding of the principles and experimental methodologies outlined in this guide is essential for researchers and drug developers working to advance this promising class of medicines.

References

- 1. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2′-O-methyl-modified this compound antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of a 14C-labeled this compound oligonucleotide, ISIS 2105, after intradermal administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. pnas.org [pnas.org]

- 8. benchchem.com [benchchem.com]

- 9. Frontiers | Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry [frontiersin.org]

The Core Principles of Phosphorothioate Chemistry for Nucleic Acid Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental principles of phosphorothioate (PS) chemistry as applied to nucleic acid analogues. This compound modification, the substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone of an oligonucleotide, is a cornerstone of therapeutic nucleic acid development. This alteration imparts crucial pharmacological properties, most notably enhanced resistance to nuclease degradation, which significantly prolongs the in vivo half-life of these molecules. This guide will delve into the synthesis, stereochemistry, biophysical properties, and mechanisms of action of this compound oligonucleotides, offering a comprehensive resource for researchers in the field.

Physicochemical Properties of this compound Oligonucleotides

The introduction of this compound linkages into an oligonucleotide backbone induces significant changes in its chemical and physical properties compared to unmodified phosphodiester (PO) oligonucleotides. These changes are pivotal to their therapeutic efficacy.

Nuclease Resistance

This compound oligonucleotides are significantly more resistant to degradation by cellular nucleases than their unmodified counterparts.[1][2] This increased stability is a primary reason for their therapeutic utility.[3] While unmodified oligonucleotides are rapidly degraded, PS-modified analogues exhibit substantially longer half-lives in biological fluids.[4][5]

| Parameter | Phosphodiester (PO) Oligonucleotide | This compound (PS) Oligonucleotide | Reference(s) |

| Half-life in Human Plasma | Minutes | 40-60 hours (first-generation) | [4][6] |

| Nuclease Susceptibility | High | Low | [1][5] |

Duplex Stability (Melting Temperature)

The substitution of oxygen with the larger sulfur atom in the phosphate backbone slightly perturbs the geometry of the sugar-phosphate backbone, leading to a modest decrease in the thermal stability of the duplex formed with a complementary strand. This is observed as a reduction in the melting temperature (Tm). The extent of Tm reduction is generally proportional to the number of PS linkages.[7][8]

| Modification | Tm Reduction per Modification (°C) | Example | Reference(s) |

| This compound (PS) | 0.5 - 1.5 | A 15-mer PS-oligonucleotide duplex with RNA showed a Tm of 33.9°C compared to 45.1°C for the unmodified duplex. | [6][9] |

| Fully PS-modified 12-mer DNA duplex | Total Tm of 49°C | Compared to 68°C for the unmodified duplex. | [7] |

Protein Binding

This compound oligonucleotides exhibit increased binding to a variety of plasma and cellular proteins compared to phosphodiester oligonucleotides.[10] This enhanced protein interaction, particularly with serum albumin, contributes to their prolonged plasma half-life and influences their tissue distribution and cellular uptake.[10][11]

| Protein | Binding Affinity (Kd) of PS-Oligonucleotide | Reference(s) |

| Human Serum Albumin (HSA) | 2 - 10.4 µM | [11] |

| Bovine Serum Albumin (BSA) | 11 - 52 µM | [12] |

Stereochemistry of this compound Linkages

The introduction of a sulfur atom in place of a non-bridging oxygen in the phosphodiester linkage creates a chiral center at the phosphorus atom. This results in two stereoisomers for each PS linkage: the Rp and Sp diastereomers. A typical non-stereospecific synthesis of a PS oligonucleotide with 'n' this compound linkages will result in a mixture of 2n diastereomers. This stereochemical complexity can influence the biological activity, nuclease resistance, and protein binding properties of the oligonucleotide. For instance, all-Rp-PS-oligonucleotides have shown increased resistance to 3'-exonucleases in human plasma.[5]

Synthesis of this compound Oligonucleotides

This compound oligonucleotides are synthesized using automated solid-phase phosphoramidite chemistry. The synthesis cycle involves four main steps: detritylation, coupling, sulfurization, and capping.[1][13]

Caption: Solid-phase synthesis cycle for this compound oligonucleotides.

Mechanism of Action of Antisense this compound Oligonucleotides

Antisense oligonucleotides (ASOs) containing a central DNA "gap" flanked by modified nucleotides (gapmers) primarily function through the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA:DNA heteroduplex.[14][15][16]

Caption: RNase H-dependent mechanism of action for antisense this compound oligonucleotides.

Cellular Uptake and Trafficking

This compound oligonucleotides primarily enter cells through endocytic pathways.[17][18] Their interaction with cell surface proteins facilitates this uptake. Recent evidence also suggests a role for thiol-mediated uptake.[19][20] Once inside the cell, the ASOs must escape the endosomal compartment to reach their target mRNA in the cytoplasm or nucleus.

Caption: Cellular uptake and intracellular trafficking pathways of this compound oligonucleotides.

Experimental Protocols

Solid-Phase Synthesis of a this compound Oligonucleotide

This protocol outlines the general steps for synthesizing a 20-mer this compound oligonucleotide on an automated DNA synthesizer.

Materials:

-

Controlled pore glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside.

-

5'-DMT-protected deoxynucleoside phosphoramidites (A, C, G, T).

-

Activator solution (e.g., 0.45 M Tetrazole in acetonitrile).

-

Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane (DCM)).

-

Sulfurizing reagent (e.g., 0.05 M 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage Reagent) in acetonitrile).

-

Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: 10% N-Methylimidazole/THF).

-

Oxidation solution (for phosphodiester linkages, if any; e.g., 0.02 M Iodine in THF/Water/Pyridine).

-

Cleavage and deprotection solution (e.g., concentrated aqueous ammonia).

-

Anhydrous acetonitrile.

-

Automated DNA synthesizer.

Procedure:

-

Synthesizer Setup: Load the CPG column, phosphoramidites, and all required reagents onto the DNA synthesizer according to the manufacturer's instructions.

-

Synthesis Cycle: The synthesis is performed in a 3' to 5' direction. The following four steps are repeated for each nucleotide addition: a. Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The column is then washed with acetonitrile. b. Coupling: The next phosphoramidite monomer, pre-activated by the activator solution, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. c. Sulfurization: The newly formed phosphite triester linkage is converted to a this compound triester by treatment with the sulfurizing reagent. d. Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants (n-1 mers).

-

Final Detritylation (Optional): The final DMT group can be removed on the synthesizer ("DMT-off") or left on for purification purposes ("DMT-on").

-

Cleavage and Deprotection: After the final cycle, the CPG support is transferred to a vial. The oligonucleotide is cleaved from the support, and the nucleobase and phosphate protecting groups are removed by incubation in concentrated aqueous ammonia at 55°C for 8-12 hours.

-

Purification: The crude oligonucleotide solution is filtered to remove the CPG support and then purified, typically by High-Performance Liquid Chromatography (HPLC).

HPLC Purification and Analysis of this compound Oligonucleotides

Due to the presence of diastereomers, the HPLC profile of a PS oligonucleotide often shows a broadened peak or multiple closely eluting peaks compared to a phosphodiester oligonucleotide of the same sequence.[21] Reversed-phase (RP) and ion-exchange (IE) HPLC are common methods for purification and analysis.

Materials:

-

Crude this compound oligonucleotide solution.

-

HPLC system with a UV detector.

-

Reversed-phase C18 column or an ion-exchange column.

-

Mobile Phase A (e.g., 0.1 M Triethylammonium acetate (TEAA), pH 7.0).

-

Mobile Phase B (e.g., Acetonitrile).

Procedure (Reversed-Phase HPLC):

-

Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B in Mobile Phase A.

-

Sample Injection: Inject the crude oligonucleotide solution onto the column.

-

Gradient Elution: Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. For a 20-mer, a gradient from 5% to 35% acetonitrile over 30 minutes is a typical starting point.

-

Detection: Monitor the elution profile at 260 nm.

-

Fraction Collection: Collect the fractions corresponding to the main product peak(s).

-

Analysis: Analyze the purity of the collected fractions by re-injecting a small aliquot onto the HPLC. The presence of a broadened peak is expected. Purity can be further confirmed by mass spectrometry.

-

Desalting: Pool the pure fractions and desalt using a suitable method (e.g., ethanol precipitation or a desalting cartridge).

Nuclease Resistance Assay

This assay compares the stability of a this compound oligonucleotide to an unmodified phosphodiester oligonucleotide in the presence of nucleases.[1][22]

Materials:

-

This compound oligonucleotide and a corresponding phosphodiester oligonucleotide of the same sequence, 5'-end labeled with 32P or a fluorescent dye.

-

Human serum or a purified nuclease (e.g., snake venom phosphodiesterase).

-

Incubation buffer (e.g., PBS).

-

Gel loading buffer (e.g., 90% formamide, 10 mM EDTA).

-

Polyacrylamide gel (e.g., 20%) containing 7 M urea.

-

TBE buffer.

-

Phosphorimager or fluorescence scanner.

Procedure:

-

Reaction Setup: In separate tubes, mix the labeled oligonucleotide (e.g., to a final concentration of 1 µM) with human serum (e.g., 50% v/v) in the incubation buffer.

-

Incubation: Incubate the reactions at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots from each reaction tube and immediately quench the reaction by adding an equal volume of gel loading buffer and placing on ice or freezing.

-

Gel Electrophoresis: Heat the samples at 95°C for 5 minutes, then load them onto the denaturing polyacrylamide gel.

-

Analysis: Run the gel until the tracking dye reaches the bottom. Visualize the gel using a phosphorimager or fluorescence scanner.

-

Quantification: Quantify the intensity of the full-length oligonucleotide band at each time point. The degradation rate and half-life can be calculated by plotting the percentage of intact oligonucleotide versus time.

RNase H Cleavage Assay

This assay determines the ability of a this compound ASO to induce RNase H-mediated cleavage of a target RNA.[23][24][25]

Materials:

-

This compound ASO.

-

Target RNA transcript, labeled with 32P or a fluorescent dye.

-

Recombinant human RNase H1.

-

Annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl).

-

RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).

-

Gel loading buffer.

-

Denaturing polyacrylamide gel.

Procedure:

-

Duplex Formation: Mix the labeled target RNA and the ASO (typically in a 1:2 molar ratio) in annealing buffer. Heat to 90°C for 2 minutes and then allow to cool slowly to room temperature to form the RNA:ASO duplex.

-

Cleavage Reaction: In a reaction tube, combine the pre-formed duplex (e.g., to a final concentration of 50 nM) with the RNase H reaction buffer.

-

Initiation: Initiate the reaction by adding RNase H1 (e.g., to a final concentration of 10 U/mL).

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding gel loading buffer containing EDTA.

-

Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis.

-

Visualization: Visualize the gel to observe the cleavage products. The efficiency of cleavage can be quantified by measuring the intensity of the cleaved fragments relative to the full-length RNA.

References

- 1. benchchem.com [benchchem.com]

- 2. assaygenie.com [assaygenie.com]

- 3. mdpi.com [mdpi.com]

- 4. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]

- 5. Modified internucleoside linkages for nuclease-resistant oligonucleotides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00136H [pubs.rsc.org]

- 6. Nuclease Resistance Design and Protocols [genelink.com]

- 7. NMR investigations of duplex stability of this compound and phosphorodithioate DNA analogues modified in both strands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound-phosphodiester oligonucleotide co-polymers: assessment for antisense application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. trilinkbiotech.com [trilinkbiotech.com]

- 10. This compound modified oligonucleotide–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of the interactions of chemically-modified therapeutic nucleic acids with plasma proteins using a fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of binding sites, extent of binding, and drug interactions of oligonucleotides with albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Antisense oligonucleotides: a novel Frontier in pharmacological strategy [frontiersin.org]

- 16. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Biological availability and nuclease resistance extend the in vitro activity of a this compound-3'hydroxypropylamine oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. RNase H cleavage of RNA hybridized to oligonucleotides containing methylphosphonate, this compound and phosphodiester bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Uptake Mechanisms for Phosphorothioate-Modified Oligonucleotides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorothioate-modified oligonucleotides (PS-ASOs) represent a cornerstone of antisense technology, offering enhanced nuclease resistance and improved pharmacokinetic profiles compared to their unmodified counterparts. A critical determinant of their therapeutic efficacy is their ability to traverse the cell membrane and reach their target RNA within the cytoplasm or nucleus. This technical guide provides a comprehensive overview of the cellular uptake mechanisms of PS-ASOs, focusing on the key pathways, protein interactions, and experimental methodologies used to elucidate these processes. The this compound modification, where a non-bridging oxygen in the phosphate backbone is replaced by sulfur, significantly increases protein binding, which is a key factor in their cellular uptake.[1][2]

Core Cellular Uptake Mechanisms

The cellular entry of PS-ASOs is a complex process primarily mediated by endocytosis , a process by which cells internalize molecules by engulfing them. Unlike small molecules that can diffuse across the cell membrane, the size and polyanionic nature of PS-ASOs necessitate active transport mechanisms. The uptake process can be broadly categorized into several key phases: cell surface binding, internalization via endocytic pathways, and intracellular trafficking.

Cell Surface Binding: The Initial Interaction

The journey of a PS-ASO into the cell begins with its interaction with the cell surface. PS-ASOs are known to bind to a wide array of cell surface proteins, a phenomenon largely driven by the this compound backbone. This binding can be considered a form of adsorptive endocytosis. The affinity of PS-ASOs for these proteins is a critical factor influencing their uptake efficiency.

Key Protein Interactions:

Several classes of proteins have been identified as important for PS-ASO binding and subsequent uptake:

-

Scavenger Receptors: This diverse family of receptors is known to bind and internalize a variety of ligands.

-

Asialoglycoprotein Receptor (ASGPR): Highly expressed on hepatocytes, ASGPR is a key receptor for the uptake of galactose/N-acetylgalactosamine (GalNAc)-conjugated ASOs. Unconjugated PS-ASOs are internalized less efficiently by hepatocytes.[1]

-

Epidermal Growth Factor Receptor (EGFR): PS-ASOs have been shown to interact with EGFR on the cell surface, leading to their internalization. This interaction can facilitate the productive uptake of PS-ASOs.[4]

-

Other Cell Surface Proteins: A variety of other cell surface proteins are also believed to contribute to PS-ASO binding, with one study estimating around 200,000 binding sites for PS-ASOs on the surface of K562 cells.[1]

Quantitative Data on Protein Binding:

The binding affinity of PS-ASOs to various proteins is a key parameter in understanding their pharmacokinetics and cellular uptake. The following tables summarize some of the reported binding affinities.

| Plasma Protein | Plasma Concentration (µM) | Binding Affinity (Kd) (µM) |

| Albumin | 600 | 12.7 |

| Alpha-2-Macroglobulin | 6 | 0.05 |

| Cell Surface Receptor | Cell Type | Binding Affinity (Kd) |

| Stabilin-2 (190-HARE isoform) | Recombinant HEK293 cells | ~140 nM |

Internalization: The Endocytic Pathways

Following cell surface binding, PS-ASOs are internalized through various endocytic pathways. The specific pathway utilized can depend on the cell type, the concentration of the ASO, and the specific receptors involved. The primary endocytic routes for PS-ASOs are:

-

Clathrin-Mediated Endocytosis (CME): This is a major pathway for the uptake of many receptor-bound ligands. For PS-ASOs, CME is involved in their internalization via receptors like the stabilins and ASGPR.[1][3] This process involves the formation of clathrin-coated pits that invaginate and pinch off to form clathrin-coated vesicles.

-

Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. While less characterized for PS-ASO uptake, it is another potential route of entry.

-

Macropinocytosis: This is a non-specific process of fluid-phase uptake where large volumes of extracellular fluid are internalized into large vesicles called macropinosomes. At higher concentrations, PS-ASOs can be taken up via this pathway.

A recent study has also proposed thiol-mediated uptake as a mechanism for PS-ASO entry, involving dynamic covalent exchange with cellular thiols and disulfides.[5]

Intracellular Trafficking and Endosomal Escape: The Major Hurdle

Once internalized, PS-ASOs are enclosed within endocytic vesicles and trafficked through a series of intracellular compartments, starting with early endosomes. These mature into late endosomes, which can then fuse with lysosomes. The acidic environment and enzymatic content of lysosomes can lead to the degradation of the ASOs.

A critical and often rate-limiting step for the biological activity of PS-ASOs is their endosomal escape , the process by which they are released from the endo-lysosomal pathway into the cytoplasm or nucleus to reach their target RNA. It is estimated that only a small fraction (1-2%) of internalized ASOs successfully escape the endosomes.[6]

Key Trafficking Proteins:

The movement of PS-ASOs through the endocytic pathway is regulated by a complex machinery of proteins, including:

-

Rab GTPases: These are key regulators of vesicular trafficking.

-

Lysosomal-associated membrane protein 1 (LAMP1): This is a major protein component of the lysosomal membrane.

The following diagram illustrates the general pathway of PS-ASO cellular uptake and trafficking:

Experimental Protocols

A variety of experimental techniques are employed to study the cellular uptake and trafficking of PS-ASOs. Below are detailed methodologies for some of the key experiments.

Quantitative Analysis of PS-ASO Uptake by Fluorescence Microscopy

This method allows for the visualization and quantification of PS-ASO internalization and subcellular localization.

Materials:

-

Fluorescently labeled PS-ASO (e.g., Cy3 or FITC conjugated)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Nuclear stain (e.g., DAPI or Hoechst)

-

Mounting medium

-

Confocal microscope

Protocol:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips at an appropriate density to reach 60-70% confluency on the day of the experiment.

-

Treatment: Replace the culture medium with fresh medium containing the fluorescently labeled PS-ASO at the desired concentration. Incubate for the desired time points (e.g., 1, 4, 24 hours).

-

Washing: Remove the ASO-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized ASO.

-

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization (Optional): If co-staining for intracellular markers, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Staining: Wash the cells with PBS and then incubate with a nuclear stain for 5-10 minutes.

-

Mounting: Wash the cells again with PBS and mount the coverslips onto glass slides using a mounting medium.

-

Imaging: Acquire images using a confocal microscope. Use appropriate laser lines and filters for the fluorophores used. Acquire z-stacks to visualize the 3D distribution of the ASO.

-

Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity per cell or within specific subcellular compartments (e.g., cytoplasm, nucleus). This can be done by defining regions of interest (ROIs) based on the nuclear stain and cell morphology.

The following diagram outlines the workflow for this experiment:

Quantification of PS-ASO Internalization by Flow Cytometry

Flow cytometry provides a high-throughput method to quantify the total amount of fluorescently labeled PS-ASO associated with a large population of cells.

Materials:

-

Fluorescently labeled PS-ASO

-

Cell culture medium

-

PBS

-

Trypsin or other cell detachment solution

-

Flow cytometry tubes

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate at a density that allows for sufficient cell numbers for analysis.

-

Treatment: Treat the cells with the fluorescently labeled PS-ASO at various concentrations and for different time points. Include an untreated control.

-

Cell Detachment: After treatment, wash the cells with PBS and detach them using trypsin. Neutralize the trypsin with medium containing serum.

-

Cell Collection: Transfer the cell suspension to flow cytometry tubes and centrifuge to pellet the cells.

-

Washing: Resuspend the cell pellet in ice-cold PBS and centrifuge again. Repeat this wash step twice to ensure removal of any non-internalized ASO.

-

Resuspension: Resuspend the final cell pellet in a suitable volume of PBS or flow cytometry buffer.

-

Data Acquisition: Analyze the cells on a flow cytometer, using the appropriate laser and filter settings for the fluorophore. Collect data for a sufficient number of events (e.g., 10,000 cells) for each sample.

-

Data Analysis: Gate the live cell population based on forward and side scatter properties. The mean fluorescence intensity (MFI) of the gated population is then determined, which is proportional to the amount of internalized ASO.

The following diagram illustrates the workflow for this experiment:

Assessing PS-ASO Activity by Measuring Target RNA Knockdown

The ultimate measure of productive cellular uptake is the biological activity of the PS-ASO, which is typically assessed by measuring the knockdown of its target RNA.

Materials:

-

PS-ASO targeting a specific mRNA

-

Control ASO (e.g., a scrambled sequence)

-

Cell culture medium

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for the target gene and a housekeeping gene

-

Real-time PCR instrument

Protocol:

-

Cell Seeding and Treatment: Seed cells and treat with the PS-ASO and control ASO at various concentrations for a specified period (e.g., 24-72 hours).

-

RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, primers for the target gene and a housekeeping gene, and a qPCR master mix.

-

Data Analysis: Calculate the relative expression of the target gene in the ASO-treated samples compared to the control-treated samples, normalized to the expression of the housekeeping gene. The ΔΔCt method is commonly used for this analysis.

The following diagram outlines the workflow for this experiment:

Differentiating Endocytic Pathways Using Pharmacological Inhibitors

Pharmacological inhibitors that specifically block certain endocytic pathways can be used to determine the primary route of PS-ASO internalization.

Commonly Used Inhibitors:

| Inhibitor | Target Pathway | Typical Concentration |

| Chlorpromazine | Clathrin-mediated endocytosis | 5-10 µg/mL |

| Filipin | Caveolae-mediated endocytosis | 1-5 µg/mL |

| Amiloride | Macropinocytosis | 50-100 µM |

Protocol:

-

Pre-treatment with Inhibitors: Pre-incubate the cells with the specific inhibitor for 30-60 minutes before adding the PS-ASO.

-

Co-treatment: Add the fluorescently labeled PS-ASO in the presence of the inhibitor and incubate for the desired time.

-

Analysis: Analyze the cellular uptake of the PS-ASO using fluorescence microscopy or flow cytometry as described in the previous sections.

-

Interpretation: A significant reduction in PS-ASO uptake in the presence of a specific inhibitor suggests the involvement of that particular pathway.

Signaling Pathways in PS-ASO Uptake

The binding of PS-ASOs to cell surface receptors can trigger intracellular signaling cascades that influence their subsequent trafficking.

Stabilin Receptor Signaling

While the downstream signaling pathways of stabilin receptors upon PS-ASO binding are not fully elucidated, their endocytosis is known to be clathrin-mediated. The trafficking of PS-ASOs internalized via stabilin-2 has been shown to involve Rab5c for the transition from early to late endosomes.[1]

EGFR Signaling and Endocytosis

The binding of a ligand (like EGF or a PS-ASO) to EGFR induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades. This activation also triggers clathrin-mediated endocytosis of the receptor-ligand complex.

Conclusion

The cellular uptake of this compound-modified oligonucleotides is a multifaceted process orchestrated by a complex interplay of cell surface receptors, endocytic pathways, and intracellular trafficking machinery. A thorough understanding of these mechanisms is paramount for the rational design of more effective antisense therapies with improved cellular delivery and therapeutic efficacy. The experimental approaches outlined in this guide provide a framework for researchers to investigate and dissect the intricate journey of PS-ASOs from the extracellular space to their intracellular targets. Further research into the specific molecular players and signaling events governing endosomal escape will be crucial for overcoming this major hurdle and unlocking the full therapeutic potential of antisense technology.

References

- 1. Receptor-Mediated Uptake of this compound Antisense Oligonucleotides in Different Cell Types of the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stabilin-1 and Stabilin-2 are specific receptors for the cellular internalization of this compound-modified antisense oligonucleotides (ASOs) in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluating Endosomal Escape of Caspase-3-Containing Nanomaterials Using Split GFP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Rab7 Regulates Late Endocytic Trafficking Downstream of Multivesicular Body Biogenesis and Cargo Sequestration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Rab7: roles in membrane trafficking and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Phosphorothioates in Antisense Technology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research and core principles of phosphorothioate (PS) oligonucleotides in antisense technology. This compound modification, the substitution of a non-bridging oxygen with a sulfur atom in the phosphate backbone of an oligonucleotide, is a cornerstone of antisense drug development. This alteration confers critical pharmacological properties, most notably enhanced resistance to nuclease degradation, which significantly prolongs the in vivo half-life of these therapeutic agents.[1][2][3] This guide will delve into the synthesis, mechanisms of action, experimental evaluation, and key quantitative data associated with this compound antisense oligonucleotides.

Synthesis of this compound Oligonucleotides

The chemical synthesis of this compound oligonucleotides is predominantly achieved through automated solid-phase phosphoramidite chemistry.[2] This cyclical process involves four key steps: detritylation, coupling, sulfurization, and capping.

Experimental Protocol: Solid-Phase Synthesis of this compound Oligonucleotides

This protocol outlines the standard steps for solid-phase synthesis of a this compound oligonucleotide on an automated DNA synthesizer.

Materials:

-

Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside.

-

Nucleoside phosphoramidites with appropriate protecting groups.

-

Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in acetonitrile).

-

Sulfurizing reagent (e.g., 0.05 M 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) in pyridine/acetonitrile).

-

Capping solution A (acetic anhydride/pyridine/THF) and Capping solution B (16% N-methylimidazole in THF).

-

Oxidizing solution (0.02 M iodine in THF/water/pyridine).

-

Deblocking solution (3% trichloroacetic acid in dichloromethane).

-

Cleavage and deprotection solution (e.g., concentrated aqueous ammonia).

-

Acetonitrile (anhydrous).

Procedure:

-

Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the nucleoside attached to the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Coupling: The next nucleoside phosphoramidite in the sequence is activated by the activator solution and then coupled to the 5'-hydroxyl group of the preceding nucleoside on the solid support.

-

Sulfurization: The newly formed phosphite triester linkage is converted to a this compound triester by treatment with the sulfurizing reagent. This step is a critical deviation from the synthesis of natural phosphodiester oligonucleotides, where an oxidation step would occur.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion mutants (n-1mers) in the final product.

-

Iteration: The cycle of detritylation, coupling, sulfurization, and capping is repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain.

-

Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and all remaining protecting groups on the nucleobases and the phosphate backbone are removed by incubation with the cleavage and deprotection solution.

-

Purification: The final this compound oligonucleotide product is purified, typically by high-performance liquid chromatography (HPLC).

Mechanism of Action

This compound antisense oligonucleotides primarily exert their therapeutic effect by binding to a specific messenger RNA (mRNA) sequence through Watson-Crick base pairing. This binding event can lead to the inhibition of protein expression through several mechanisms, with RNase H-mediated cleavage being the most prominent for many this compound-based antisense drugs.

Once the antisense oligonucleotide (ASO) binds to its target mRNA, the resulting DNA-RNA heteroduplex is recognized by the ubiquitous cellular enzyme RNase H. RNase H then selectively cleaves the RNA strand of the duplex, leading to the degradation of the target mRNA. This prevents the translation of the mRNA into a functional protein, thereby reducing the levels of the disease-causing protein.

Quantitative Data on this compound Oligonucleotides

The following tables summarize key quantitative data that underscore the advantages and characteristics of this compound oligonucleotides.

Nuclease Resistance

A major advantage of the this compound modification is the significant increase in resistance to degradation by cellular nucleases compared to unmodified phosphodiester (PO) oligonucleotides.[4][5]

| Oligonucleotide Type | Biological Medium | Half-life | Reference |

| Phosphodiester (PO) | Fetal Bovine Serum | < 1 hour | [4] |

| This compound (PS) | Fetal Bovine Serum | > 24 hours | [4] |

| Phosphodiester (PO) | Human Serum | ~ 15 minutes | [5] |

| This compound (PS) | Human Serum | > 12 hours | [5] |

Table 1: Comparative Nuclease Resistance of Phosphodiester and this compound Oligonucleotides. This table highlights the dramatically increased stability of this compound-modified oligonucleotides in biological fluids.

Binding Affinity to Target RNA

The introduction of this compound linkages can slightly decrease the thermal stability of the duplex formed with the target RNA, as measured by the melting temperature (Tm). However, this effect is generally modest and does not abrogate the antisense activity.

| Oligonucleotide | Target | Tm (°C) | ΔTm vs. PO (°C) | Reference |

| All-Phosphodiester (PO) | Rabbit β-globin mRNA | 55.8 | - | [6] |

| All-Phosphorothioate (PS) | Rabbit β-globin mRNA | 44.8 | -11.0 | [6] |

| PO/PS Co-polymer (50% PS) | Rabbit β-globin mRNA | 49.8 | -6.0 | [6] |

| PO-ODN | Complementary RNA | 45.0 | - | [7] |

| PS-ODN | Complementary RNA | 34.0 | -11.0 | [7] |

Table 2: Melting Temperatures (Tm) of this compound and Phosphodiester Oligonucleotides. This table illustrates the effect of this compound modification on the binding affinity to a complementary RNA target.

In Vivo Efficacy of Approved this compound Antisense Drugs

The clinical success of several this compound-based antisense drugs validates the utility of this chemical modification in therapeutic applications.

| Drug Name (Trade Name) | Target | Indication | Key Efficacy Outcomes | Reference |

| Nusinersen (Spinraza) | SMN2 pre-mRNA | Spinal Muscular Atrophy (SMA) | Significant improvement in motor function milestones in infantile-onset SMA; stabilization or improvement in motor function in later-onset SMA. | [8][9][10][11][12] |

| Mipomersen (Kynamro) | Apolipoprotein B mRNA | Homozygous Familial Hypercholesterolemia | Significant reduction in LDL-cholesterol levels. |

Table 3: In Vivo Efficacy of Selected Approved this compound Antisense Drugs. This table provides a high-level overview of the clinical efficacy of two prominent this compound-based therapies.

Experimental Protocols for Evaluation

Cellular Uptake Assessment by Fluorescence Microscopy

Visualizing the cellular uptake and subcellular distribution of this compound oligonucleotides is crucial for understanding their mechanism of action.[13]

Protocol:

-

Labeling: Synthesize the this compound oligonucleotide with a fluorescent label (e.g., fluorescein, rhodamine, or a cyanine dye) at the 5' or 3' terminus.

-

Cell Culture: Plate cells (e.g., HeLa cells) on glass-bottom dishes or chamber slides and allow them to adhere overnight.

-

Treatment: Incubate the cells with the fluorescently labeled this compound oligonucleotide at a desired concentration (e.g., 1-10 µM) in serum-free or complete medium for various time points (e.g., 1, 4, 24 hours).

-

Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound oligonucleotide.

-

Fixation (Optional): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Nuclear Staining: Counterstain the cell nuclei with a DNA-binding dye such as Hoechst 33342 or DAPI.

-

Imaging: Acquire images using a fluorescence microscope or a confocal microscope. Use appropriate filter sets for the chosen fluorophore and nuclear stain.

-

Analysis: Analyze the images to determine the extent of cellular uptake and the subcellular localization (e.g., cytoplasm, nucleus, endosomes) of the oligonucleotide.

Assessment of Complement Activation

A known toxicity of this compound oligonucleotides is the activation of the complement system, particularly via the alternative pathway.[14][15][16]

Protocol: In Vitro Complement Activation Assay

-

Serum Preparation: Obtain fresh human or monkey serum and keep it on ice.

-

Incubation: Incubate the this compound oligonucleotide at various concentrations (e.g., 10-100 µg/mL) with the serum at 37°C for a defined period (e.g., 30-60 minutes). Include a positive control (e.g., cobra venom factor) and a negative control (buffer).[17]

-

Detection of Activation Products: Measure the levels of complement activation products, such as C3a, C5a, or the terminal complement complex (SC5b-9), using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

-

Western Blot Analysis: Alternatively, analyze the cleavage of complement component C3 by Western blotting using an anti-C3 antibody.[17] The appearance of C3 cleavage products indicates complement activation.

-

Data Analysis: Quantify the levels of complement activation products and compare the results for the this compound oligonucleotide-treated samples to the controls to determine the extent of complement activation.

Visualizations of Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental workflows and pathways in this compound antisense technology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. synoligo.com [synoligo.com]

- 4. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modified internucleoside linkages for nuclease-resistant oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-phosphodiester oligonucleotide co-polymers: assessment for antisense application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Real-world data on the effect of long-term treatment with nusinersen over > 4 years in a cohort of Swiss patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Real-world analysis of the efficacy and safety of nusinersen in pediatric patients with spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nusinersen efficacy data for 24-month in type 2 and 3 spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Real World Evidence SPINRAZA® (nusinersen) Efficacy | HCP [spinrazahcp.com]

- 13. Cellular uptake and subcellular distribution of this compound oligonucleotides into cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound oligonucleotides: effectiveness and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation of the alternative pathway of complement by a this compound oligonucleotide: potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Complement activation and hemodynamic changes following intravenous administration of this compound oligonucleotides in the monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Qualitative Analysis of Total Complement Activation by Western Blot - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Biophysical Properties of Phosphorothioate-Modified DNA and RNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic chemical modification of oligonucleotides is a cornerstone of modern therapeutic and research applications. Among the most significant and widely utilized modifications is the substitution of a non-bridging oxygen with a sulfur atom in the phosphate backbone, creating a phosphorothioate (PS) linkage. This alteration confers a range of unique biophysical properties to both DNA and RNA, dramatically enhancing their utility in antisense technology, siRNA applications, and aptamer development. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their characterization, and visual representations of relevant biological pathways and workflows.

Core Biophysical Properties

The introduction of this compound linkages imparts several critical changes to the biophysical nature of DNA and RNA. These modifications are essential for the efficacy of oligonucleotide-based therapeutics, primarily by increasing their stability and modulating their interactions with biological macromolecules.

Enhanced Nuclease Resistance

A primary advantage of PS modification is the profound increase in resistance to degradation by cellular nucleases.[1][2][3][4][5][6][7] Natural phosphodiester bonds are rapidly cleaved by endonucleases and exonucleases, leading to a short half-life in biological systems. The sulfur-for-oxygen substitution sterically hinders the approach of these enzymes, significantly prolonging the oligonucleotide's integrity and bioavailability.[8] The Sp stereoisomer of the this compound linkage generally exhibits greater resistance to nucleases.[8]

Altered Duplex Stability

The thermal stability of DNA and RNA duplexes is a critical factor in their biological activity. Generally, the inclusion of this compound linkages leads to a decrease in the melting temperature (Tm) of the duplex, indicating a destabilization of the helical structure.[6][9][10][11][12][13][14][15] This destabilization is attributed to the altered charge distribution and geometry of the phosphate backbone. The extent of the Tm reduction is dependent on the number and location of the PS modifications within the sequence, as well as the stereochemistry of the chiral phosphorus center.[6][11]

Table 1: Effect of this compound Modification on Duplex Melting Temperature (Tm)

| Oligonucleotide Type | Modification | Sequence Context | ΔTm per modification (°C) | Reference |

| DNA:DNA | Full PS | 21-mer duplex | ~ -0.5 to -1.0 | [16] |

| DNA:RNA | Full PS | 15-mer duplex | ~ -0.74 | [10] |

| DNA:DNA | Partial PS | 14-mer duplex | Variable, sequence-dependent | [13][15] |

| RNA:DNA | Full PS | 24-mer duplex | Variable, sequence-dependent | [6] |

| DNA:DNA | PS-PO duplexes | 12 to 30-mer | ~ -0.12 kcal/mol (destabilization) | [11] |

Note: ΔTm values are approximate and can vary based on sequence, buffer conditions, and the stereoisomeric purity of the this compound linkages.

Protein Binding Characteristics

This compound-modified oligonucleotides exhibit a significantly increased affinity for a wide range of proteins, including plasma proteins, cell-surface receptors, and intracellular proteins.[16][17][18][19][20][21] This enhanced binding is a double-edged sword. On one hand, it facilitates cellular uptake and tissue distribution.[1][2][22] On the other hand, it can lead to non-specific interactions, potentially causing off-target effects and toxicity.[23] The increased hydrophobicity and altered charge density of the PS backbone are thought to be the primary drivers of this enhanced protein binding.[24]

Table 2: Binding Affinities (Kd) of this compound Oligonucleotides to Proteins

| Oligonucleotide | Protein | Binding Affinity (Kd) | Method | Reference |

| PS ASO | Albumin (human) | 12.7 µM | Fluorescence Polarization | [9] |

| PS ASO | Histidine-rich glycoprotein | 5-50 nM | Fluorescence Polarization | [14] |

| PS ASO | Transferrin | ~µM range | Fluorescence Polarization | [14] |

| S-DNA (dA36) | Ff gene 5 protein | >300-fold higher than unmodified DNA | Circular Dichroism | [25] |

| PS ASO | PC4 | 0.009 to 83 nM (multiple sites) | Not specified | [9] |

| PS ASO | SSBP1 | High affinity (single site) | Not specified | [9] |

| PS ASO | FUS | < 50 nM (two sites) | Not specified | [26] |

Structural Conformation

While the introduction of this compound linkages does lead to localized perturbations in the sugar-phosphate backbone, it does not fundamentally alter the overall helical structure of DNA or RNA. PS-DNA duplexes generally maintain a B-form conformation, and PS-RNA duplexes adopt an A-form helix.[27] However, the chirality of the this compound linkage (Rp and Sp isomers) can influence the local conformation, with the sulfur atom of the Rp isomer being positioned in the major groove and that of the Sp isomer in the minor groove of a B-form DNA duplex.[28] These subtle structural changes can impact protein recognition and the activity of enzymes like RNase H.[29]

Experimental Protocols

Accurate characterization of the biophysical properties of this compound-modified oligonucleotides is crucial for their development and application. The following sections provide detailed methodologies for key experiments.

UV Thermal Melting (Tm) Analysis for Duplex Stability

This protocol is used to determine the melting temperature (Tm) of a DNA or RNA duplex, which is the temperature at which 50% of the duplex has dissociated into single strands.

Methodology:

-

Sample Preparation:

-

Dissolve the this compound-modified oligonucleotide and its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

-

Prepare samples with equimolar concentrations of the two strands (typically in the range of 1-5 µM).

-

Anneal the duplex by heating the solution to 95°C for 5 minutes and then allowing it to cool slowly to room temperature.[27]

-

-

Instrumentation:

-

Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

-

Data Acquisition:

-

Data Analysis:

-

Plot the absorbance at 260 nm versus temperature to obtain a melting curve.

-

The Tm is determined as the temperature corresponding to the maximum of the first derivative of the melting curve.[31]

-

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

CD spectroscopy is a powerful technique for studying the secondary structure of nucleic acids. The shape and magnitude of the CD spectrum provide information about the helical conformation (e.g., A-form, B-form, Z-form).

Methodology:

-

Sample Preparation:

-